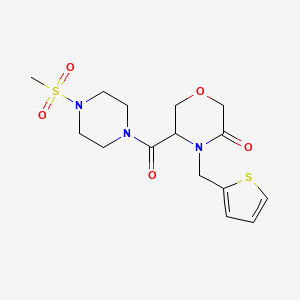

2-甲磺酰亚基-1-苯乙胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of chiral nonracemic 1-(2-pyridinyl)ethylamines involves stereospecific substitutions of optically pure 1-(pyridinyl)ethyl methanesulfonates with various amines. This process is described in the research, where the reaction of (R)- or (S)-1-(2-pyridinyl)ethyl methanesulfonate with primary amines, including amino acid esters, results in N-substituted (S)- or (R)-1-(2-pyridinyl)ethylamines with inversion of configuration. Secondary cyclic amines also react to give corresponding substituted amines in excellent yields. The method allows for the preparation of optically pure and meso triamine ligands with two pyridine rings in a stereochemically pure form .

Molecular Structure Analysis

The molecular structure of 1-(2-pyridinyl)ethylamines is characterized by the presence of a pyridinyl group attached to an ethylamine. The stereochemistry is crucial, as the synthesis method described allows for the control of the chiral center, resulting in either (S)- or (R)-enantiomers. The research does not directly discuss 2-Methanesulfinyl-1-phenylethan-1-amine, but the principles of stereochemistry and substitution reactions are relevant for understanding the molecular structure of related compounds .

Chemical Reactions Analysis

The Friedel–Crafts-type alkylation is a relevant chemical reaction where bromodifluoro(phenylsulfanyl)methane undergoes alkylation through α-fluorocarbocations with activated aromatic compounds, yielding thioesters and/or benzophenones. This methodology has been applied to the synthesis of naturally occurring xanthone derivatives. Although this reaction does not directly involve 2-Methanesulfinyl-1-phenylethan-1-amine, it provides insight into the types of chemical reactions that phenylsulfanyl-containing compounds can undergo .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,2-bis(phenylsulfinyl) methane and 1,2-bis(phenylsulfinyl) ethane have been studied through the synthesis and characterization of their transition metal complexes. Infrared and visible-uv diffuse reflectance spectroscopy were used to determine bond type and ligand field parameters. The research found no significant differences in the properties of complexes of the meso and racemic forms of the ligands. This suggests that the sulfinyl group's influence on the physical and chemical properties is consistent across different stereochemical forms .

科学研究应用

还原性脱氨

2-甲磺酰亚基-1-苯乙胺参与芳香胺的还原性脱氨(加氢脱氨)过程。该过程通过在碱性条件下胺化相应的芳基胺甲磺酰胺进行,从而生成与各种官能团相容的高产率产物 (Wang & Guziec, 2001)。

亲核取代反应

该化合物在亚磺酰衍生物中硫上的亲核取代反应中发挥作用。使用 Hartree-Fock、MP2 和 DFT 计算的研究表明,这些反应主要遵循具有三阱势能面的加成-消除机制 (Norton, Bachrach, & Hayes, 2005)。

立体定向取代

2-甲磺酰亚基-1-苯乙胺用于光学纯 1-(吡啶基)乙基甲磺酸酯与各种胺的立体定向取代,生成构型反转的 N-取代 1-(2-吡啶基)乙胺。该方法适用于伯胺和仲环胺,以优异的产率生成产物,并获得复杂配体的立体化学纯形式 (Uenishi et al., 2004)。

位点选择性氘代

该化合物用于一种共催化氢-氘交换方法,用于在烯醛的 α 位点位点选择性引入氘。该过程操作简单,实现了高产率和高水平的氘掺入,并且适用于结构多样的芳香衍生烯醛和二烯醛 (Qian et al., 2022)。

化学动力学

使用 2-甲磺酰亚基-1-苯乙胺研究了 1,2-二苯基乙基底物的消除反应动力学,包括 1,2-二苯基乙基甲磺酸酯中的甲磺酸。该反应表明在强碱存在下从单分子过程向双分子过程转变 (Kumar & Balachandran, 2008)。

羟基自由基诱导的氧化

2-甲磺酰亚基-1-苯乙胺参与羟基自由基诱导的氧化过程。该化合物与羟基自由基反应,通过涉及甲磺酰自由基氧化和歧化的复杂链反应生成甲磺酸和其他产物 (Flyunt et al., 2001)。

属性

IUPAC Name |

2-methylsulfinyl-1-phenylethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NOS/c1-12(11)7-9(10)8-5-3-2-4-6-8/h2-6,9H,7,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYQCUGXQYRHLAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)CC(C1=CC=CC=C1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-{[4-(3-Fluoropropoxy)phenyl]methylidene}-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B2565819.png)

![7-Fluoro-2-methyl-3-[[1-(4,4,4-trifluorobutanoyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2565827.png)

![2-(1H-indol-3-yl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2-oxoacetamide](/img/structure/B2565828.png)

![3-amino-N-(4-methylphenyl)-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2565830.png)

![2-[3-(5-bromo-3-pyridyl)-1H-1,2,4-triazol-5-yl]acetic acid](/img/structure/B2565832.png)

![3-Phenyl-6-(5-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyridazine](/img/structure/B2565833.png)

![3-(1,3-Benzodioxol-5-yl)-5-benzyl-8-ethoxypyrazolo[4,3-c]quinoline](/img/structure/B2565835.png)